molecular formula C20H20N2O B12930032 1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- CAS No. 73931-85-8

1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)-

Cat. No.: B12930032
CAS No.: 73931-85-8
M. Wt: 304.4 g/mol
InChI Key: IPLHRGCVXWHUOY-UHFFFAOYSA-N
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Description

1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- is a complex organic molecule with the following structural formula:

Structure:C20H20N2O\text{Structure:} \quad \text{C}_{20}\text{H}_{20}\text{N}_2\text{O} Structure:C20​H20​N2​O

It contains an imidazole ring, a ketone functional group, and a phenyl group. The compound’s synthesis and applications have attracted scientific interest due to its unique structure.

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for preparing this compound. One common method involves the reaction of 1-(4-(2-phenylethyl)phenyl)ethanone with imidazole under appropriate conditions. The reaction proceeds via nucleophilic substitution at the ketone carbon.

b. Reaction Conditions

    Reagents: 1-(4-(2-phenylethyl)phenyl)ethanone, imidazole

    Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)

    Temperature: Room temperature or slightly elevated

    Procedure: Combine the reagents, stir, and isolate the product.

c. Industrial Production

While laboratory-scale synthesis is common, industrial production methods involve optimization for yield, scalability, and cost-effectiveness. Continuous flow processes and catalytic systems are explored for large-scale production.

Chemical Reactions Analysis

1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- undergoes various reactions:

    Oxidation: It can be oxidized to form a corresponding alcohol.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the ketone carbon.

    Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles.

    Major Products: The alcohol derivative and substituted imidazole derivatives.

Scientific Research Applications

1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- finds applications in:

    Medicine: Investigated as potential drug candidates due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Materials Science: Incorporated into polymers and materials for specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In drug development, it may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise targets.

Comparison with Similar Compounds

1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- stands out due to its imidazole-ketone hybrid structure. Similar compounds include imidazoles, ketones, and phenyl-substituted molecules, but none precisely match its combination of features.

Properties

CAS No.

73931-85-8

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

3-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]propan-1-one

InChI

InChI=1S/C20H20N2O/c23-20(12-14-22-15-13-21-16-22)19-10-8-18(9-11-19)7-6-17-4-2-1-3-5-17/h1-5,8-11,13,15-16H,6-7,12,14H2

InChI Key

IPLHRGCVXWHUOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)CCN3C=CN=C3

Origin of Product

United States

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